(5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
説明
The compound (5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a structurally complex bicyclic molecule featuring a fused pyrimidine and cycloheptane ring system. Its stereochemistry (5R,8S) and the presence of a sulfonyl-substituted 5-bromothiophene group distinguish it from simpler heterocyclic derivatives.
特性
IUPAC Name |
12-(5-bromothiophen-2-yl)sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S2/c14-12-3-4-13(20-12)21(18,19)17-8-1-2-11(17)9-6-15-7-16-10(9)5-8/h3-4,6-8,11H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESLHLGWQPIQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine (CAS Number: 2058731-17-0) is a member of the epiminocycloheptapyrimidine class. This bicyclic heterocyclic compound incorporates nitrogen and sulfur atoms within its structure and exhibits significant potential for various biological activities due to its unique chemical properties.
The molecular formula of the compound is with a molecular weight of 386.3 g/mol. The presence of a brominated thiophene group and a sulfonyl moiety suggests a potential for diverse interactions within biological systems, particularly in pharmacological contexts.
| Property | Value |
|---|---|
| CAS Number | 2058731-17-0 |
| Molecular Formula | C₁₃H₁₂BrN₃O₂S₂ |
| Molecular Weight | 386.3 g/mol |
| Structure | Chemical Structure |
Antitumor Activity
Research has indicated that compounds with similar structural characteristics to (5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine exhibit notable antitumor activity. For instance, derivatives of aromatic sulfonyl compounds have been shown to possess significant cytotoxic effects against various cancer cell lines:
- A549 (lung cancer) : IC50 = 0.17 µM
- MDA-MB-231 (breast cancer) : IC50 = 0.05 µM
- HeLa (cervical cancer) : IC50 = 0.07 µM
These findings suggest that the compound may also possess similar antitumor properties due to its structural analogies with effective derivatives .
The proposed mechanism of action for compounds in this class typically involves the induction of apoptosis in cancer cells through cell cycle arrest. Flow cytometry analyses have demonstrated that certain derivatives can cause G2/M phase arrest in MDA-MB-231 cells and promote apoptosis .
Case Studies and Research Findings
- Study on Epiminocycloheptapyrimidines :
-
Sulfonamide Derivatives :
- Research on sulfonamide derivatives has shown that the incorporation of thiophene and sulfonyl groups can lead to increased potency against specific cancer cell lines. This suggests that (5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine may similarly benefit from structural modifications to enhance its efficacy.
類似化合物との比較
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related molecules identified in the provided evidence. Due to the lack of explicit pharmacological or physicochemical data for the target compound, this comparison focuses on structural features , synthetic complexity , and hypothesized functional differences .
Table 1: Structural Comparison
Key Observations
Core Structure Differences :
- The target compound and Analog 2 () share the cyclohepta[d]pyrimidine-epimine scaffold , which imposes conformational rigidity. In contrast, Analog 1 () is a nucleoside analog with a tetrahydrofuran ring, suggesting divergent applications (e.g., nucleotide synthesis vs. enzyme inhibition) .
The latter may favor π-π stacking interactions in biological targets . Analog 1’s TBDMS and DMT protecting groups are synthetic handles typically used in oligonucleotide chemistry, indicating its role in nucleic acid research rather than therapeutic development .
Synthetic Complexity :
- The target compound’s stereospecific epimine bridge and bromothiophene sulfonylation likely require multi-step synthesis with stringent stereochemical control. Analog 1’s synthesis involves even greater complexity due to its nucleoside-like architecture and multiple protecting groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
